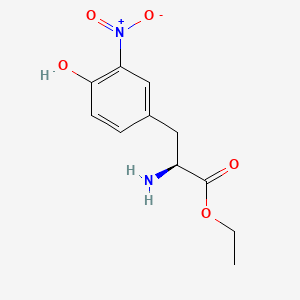
ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is a chemical compound with the molecular formula C11H14N2O5 It is a derivative of phenylalanine, an amino acid, and contains both amino and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves the nitration of ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The hydroxyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate.
Oxidation: Formation of quinones.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
- Ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate
- Ethyl (2S)-2-amino-3-(3-hydroxy-4-nitrophenyl)propanoate
Uniqueness
Ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
53497-45-3 |
|---|---|
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H14N2O5/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17/h3-4,6,8,14H,2,5,12H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
VDFGKWYGLJURQQ-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


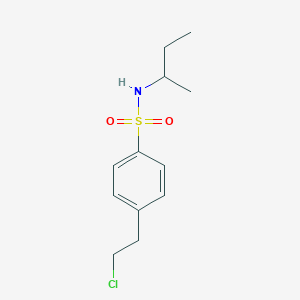
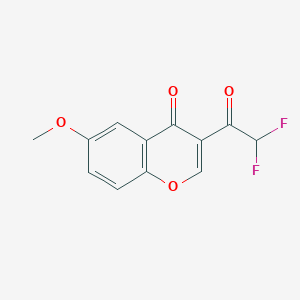

![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)
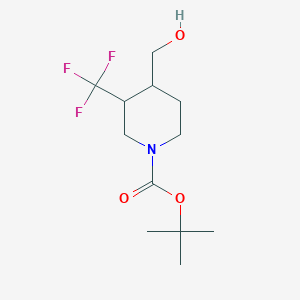
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)
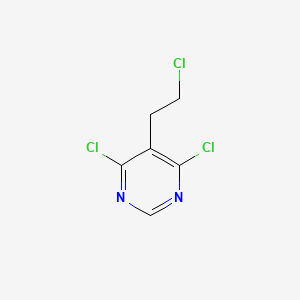

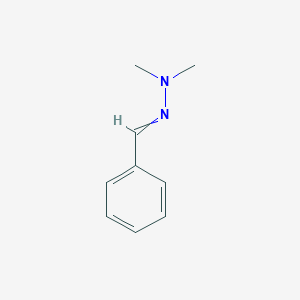
![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
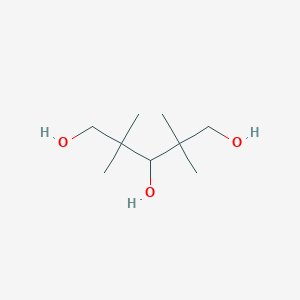
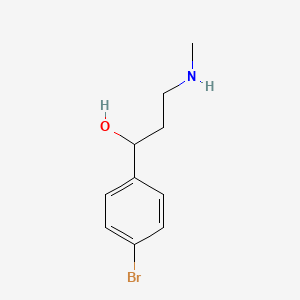
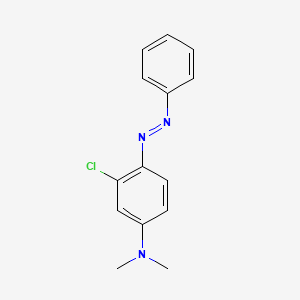
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
